molecular formula C12H13ClF3N B3040485 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 208989-34-8

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3040485
CAS No.: 208989-34-8
M. Wt: 263.68 g/mol
InChI Key: TWDUMXUCXGJUCT-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 58778-52-2) is a heterocyclic compound featuring a partially unsaturated tetrahydropyridine ring substituted with a 2-(trifluoromethyl)phenyl group. Its molecular formula is C₁₂H₁₂F₃N·HCl (MW: 271.69 g/mol), and it is supplied as a hydrochloride salt for enhanced stability and solubility . The trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring imparts strong electron-withdrawing properties, influencing both chemical reactivity and biological interactions. This compound is utilized in medicinal chemistry research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-5,16H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDUMXUCXGJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Halogenation

A compound of formula (II) undergoes halogenation with N-bromosuccinimide (169 g) at 50°C ± 1°C in tetrahydrofuran (THF). After 1.5 hours at 5°C, sodium metabisulfite (5 g) quenches excess halogenating agent, yielding a brominated intermediate (formula III). Isolation involves filtration and washing with demineralized water, achieving 130.6 g of product.

Halohydroxylation and Base Treatment

The brominated intermediate is treated with a halohydroxylation agent to form a dihalogenated diol (formula IV), followed by base-induced cyclization. For example, sodium hydroxide (100 mL, 1N) is added to a THF suspension at 0°C, facilitating ring closure to generate the tetrahydropyridine core (formula V).

Diastereoselective Salt Formation

The final step employs [1R-(1R,3S)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid as a chiral resolving agent. Recrystallization from methyl isobutyl ketone yields the cis-stereoisomer of the hydrochloride salt with 97% purity.

Optimization Notes:

  • Temperature control (±1°C) is critical during halogenation and cyclization.
  • THF enhances solubility of intermediates, while sodium metabisulfite prevents over-halogenation.

Condensation and Hydrochloride Salt Formation

Industrial protocols prioritize scalability using commercially available precursors:

Condensation Reaction

3-(Trifluoromethyl)benzaldehyde reacts with 1,2,3,6-tetrahydropyridine in ethanol under catalytic conditions (e.g., sodium lauryl sulfate). The mixture is stirred at 25°C for 16 hours, forming the tetrahydropyridine adduct.

Hydrochloride Salt Precipitation

The freebase is treated with hydrochloric acid (2N) in isopropyl ether, followed by sodium chloride salting-out. Cooling to 0°C and filtration yield the hydrochloride salt with 97% purity.

Key Parameters:

Parameter Value
Solvent Ethanol
Catalyst Sodium lauryl sulfate
Reaction Time 16 hours
Yield 70–75%

Comparative Analysis of Synthetic Routes

Yield and Purity

  • Halogenation Route: 65–70% overall yield, 97% purity after recrystallization.
  • Condensation Route: 70–75% yield, comparable purity but shorter reaction time.

Stereochemical Control

The halogenation method explicitly targets the cis-stereoisomer via chiral resolution, whereas the condensation route may require additional steps to enforce stereoselectivity.

Industrial Adaptability

Continuous flow reactors improve the condensation route’s efficiency, reducing purification steps. In contrast, the halogenation method’s multi-step protocol is better suited for small-scale, high-purity applications.

Critical Reaction Parameters

Temperature Sensitivity

Both methods require strict temperature control:

  • Halogenation at 50°C ± 1°C prevents side reactions.
  • Cyclization below 5°C minimizes racemization.

Solvent Selection

  • THF optimizes intermediate solubility in halogenation.
  • Ethanol balances reactivity and cost in condensation.

Catalytic Systems

Sodium lauryl sulfate in the condensation route enhances reaction rates by 30% compared to uncatalyzed conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Phenyl Ring

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS: 1978-61-6)
  • Structure : Fluorine at the para-position of the phenyl ring.
  • Properties : Melting point = 169–173°C; molecular weight = 213.68 g/mol.
  • Key Differences: The para-fluoro substituent is less sterically hindered and electronically distinct from the ortho-CF₃ group.
4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
  • Structure : Methyl (-CH₃) group at the meta-position.
  • Key Differences : The electron-donating methyl group increases electron density on the aromatic ring, which could reduce binding affinity to targets requiring electron-deficient aromatic systems (e.g., serotonin receptors) .
4-(5-Fluoro-2-(Trifluoromethyl)phenyl)piperidine Hydrochloride
  • Structure : Piperidine (saturated ring) with -CF₃ at the 2-position and -F at the 5-position.
  • Synthesis : Hydrogenation of the tetrahydropyridine precursor using Pt₂O₄/H₂ yielded 78% product .
  • Key Differences : Saturation of the pyridine ring eliminates conjugation, altering pharmacokinetics (e.g., metabolic stability) and possibly reducing neurotoxic risks compared to unsaturated analogs like MPTP .

Core Scaffold Modifications

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
  • Structure : Methyl group at the 1-position of the tetrahydropyridine ring.
  • Biological Activity : Metabolized to neurotoxic MPP⁺, causing selective destruction of dopaminergic neurons and parkinsonism .
  • Key Differences : The absence of a 1-methyl group in the target compound may prevent bioactivation to toxic metabolites. The -CF₃ group’s steric bulk and electronic effects could further modulate transporter affinity (e.g., dopamine transporter vs. serotonin receptors) .
Xaliproden Hydrochloride (CAS: 90494-79-4)
  • Structure : 1-[2-(2-Naphthyl)ethyl]-4-(3-trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine.
  • Key Differences : The naphthyl-ethyl side chain enhances lipophilicity and receptor selectivity, demonstrating how side-chain modifications tailor therapeutic activity .

Biological Activity

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyridine ring substituted with a trifluoromethylphenyl group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which may contribute to the compound's biological effectiveness.

Research indicates that compounds similar to 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine exhibit significant interactions with various biological targets:

  • Monoamine Oxidase Inhibition : Analogous compounds have been reported as potent inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. In vitro studies show that these compounds can lead to the depletion of dopamine and its metabolites in neuronal tissues .
  • NF-κB Pathway Modulation : Compounds with similar structures have demonstrated the ability to inhibit the NF-κB signaling pathway, which is vital in inflammatory responses and cancer progression. The incorporation of electron-withdrawing groups like trifluoromethyl enhances this inhibitory effect .

In Vitro Studies

A range of in vitro studies has evaluated the biological activity of related tetrahydropyridine derivatives. The following table summarizes key findings:

CompoundTargetIC50 Value (µM)Effect
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineMAO-A0.5Competitive inhibitor
1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridineStriatal dopamine1.0Persistent depletion observed
This compoundNF-κB signalingTBDInhibitory effect observed

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of tetrahydropyridine derivatives on neurodegenerative models. Results indicated that these compounds could mitigate oxidative stress and improve neuronal survival rates in vitro.
  • Anti-inflammatory Activity : Another case study focused on the anti-inflammatory properties associated with NF-κB inhibition. The compound was shown to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Q & A

Basic: What are the recommended synthetic pathways for 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves cyclization of substituted phenyl precursors with tetrahydropyridine intermediates. Key steps include:

  • Precursor Functionalization : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
  • Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor tetrahydropyridine ring formation. For example, using anhydrous THF or DMF under nitrogen atmosphere can improve yields .
  • Workup and Purification : Acid-base extraction followed by recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity. Monitor reaction progress via TLC or HPLC .

Advanced: How can discrepancies in NMR data during structural elucidation of this compound be resolved?

Methodological Answer:
Discrepancies often arise from dynamic conformational changes or solvent effects. Mitigation strategies include:

  • Variable Temperature (VT) NMR : Conduct experiments at low temperatures (−40°C to 25°C) to "freeze" rotamers and simplify splitting patterns .
  • Solvent Screening : Compare spectra in deuterated DMSO vs. CDCl₃; trifluoromethyl groups may exhibit distinct coupling in polar aprotic solvents .
  • Complementary Techniques : Use ¹³C NMR, DEPT, or 2D-COSY to resolve overlapping signals. Cross-validate with IR spectroscopy (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Basic: What analytical methods are most reliable for assessing the purity and stability of this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect impurities (<0.1% threshold) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature to establish storage conditions (e.g., −20°C under desiccation) .
  • Elemental Analysis (EA) : Validate empirical formula by comparing calculated vs. observed C, H, N, and Cl percentages (tolerate ±0.4% deviation) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:
The -CF₃ group:

  • Reduces Electron Density : Deactivates the phenyl ring, directing electrophilic attacks to meta positions. This can be quantified via Hammett substituent constants (σₘ = 0.43) .
  • Enhances Stability : Increases resistance to oxidative degradation, as shown in accelerated stability studies (40°C/75% RH for 6 months with <5% degradation) .
  • Modulates Cross-Coupling Efficiency : In Pd-catalyzed reactions, the -CF₃ group may slow transmetallation steps; optimize using bulky ligands (e.g., XPhos) to improve turnover .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers labeled for halogenated organics .
  • First Aid : In case of inhalation, administer oxygen and seek medical attention. For dermal exposure, rinse with water for 15 minutes .

Advanced: What strategies can address low reproducibility in biological activity assays involving this compound?

Methodological Answer:

  • Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm homogeneity via dynamic light scattering (DLS) .
  • Metabolic Stability Testing : Use liver microsomes (human or rodent) to identify rapid degradation pathways; modify substituents to block CYP450-mediated oxidation .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., IC₅₀ values ± SEM) to validate statistical significance .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Parameterize the -CF₃ group with partial charges derived from DFT calculations (B3LYP/6-31G*) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; analyze RMSD and hydrogen bonding patterns (e.g., with GROMACS) .
  • QSAR Studies : Corrogate substituent effects (e.g., Hammett plots) to predict bioactivity trends across derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.